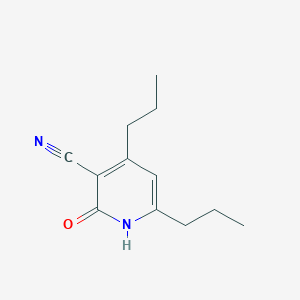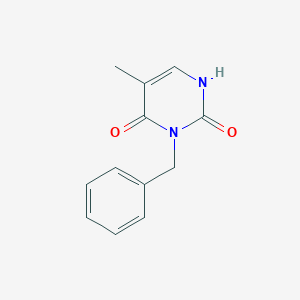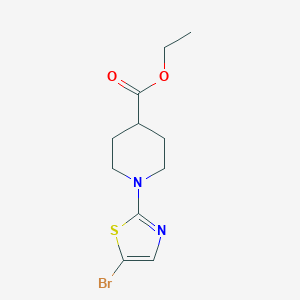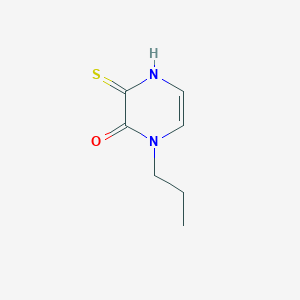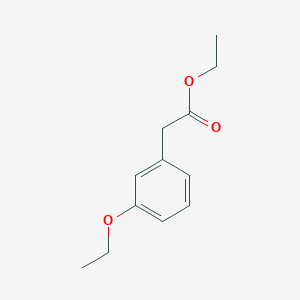
2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one
描述
2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated benzyl group attached to an isoxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4,4-dimethylisoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The chlorinated and fluorinated benzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of 2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one.
4,4-dimethylisoxazolidin-3-one: Another precursor used in the synthesis.
2-chloro-6-fluorobenzylamine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of its chlorinated and fluorinated benzyl group with the isoxazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
81778-13-4 |
|---|---|
分子式 |
C12H13ClFNO2 |
分子量 |
257.69 g/mol |
IUPAC 名称 |
2-[(2-chloro-6-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13ClFNO2/c1-12(2)7-17-15(11(12)16)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI 键 |
KMCVRANMVXCYQW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CON(C1=O)CC2=C(C=CC=C2Cl)F)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

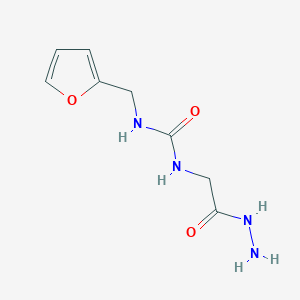
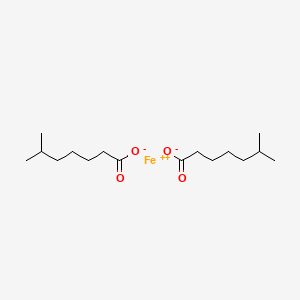
![8-Azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B8699506.png)
